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Compound of Interest

Compound Name: Nequinate

Cat. No.: B1678197 Get Quote

An Overview of the Quinolone Anticoccidial Agent

Nequinate, a synthetic quinolone derivative, emerged in the 1960s as a significant

advancement in the control of coccidiosis, a parasitic disease of the intestinal tract in poultry

and other livestock caused by protozoa of the genus Eimeria. This technical guide provides a

comprehensive overview of the historical development, chemical synthesis, mechanism of

action, efficacy, and safety of Nequinate as an anticoccidial drug, with a focus on providing

detailed information for researchers, scientists, and drug development professionals.

Historical Development and Key Milestones
The development of Nequinate is rooted in the broader discovery of quinolones as a class of

anticoccidial agents in 1962. These synthetic compounds represented a significant step

forward from the previously used sulfonamides and other early coccidiostats. Nequinate, also

known by its chemical name methyl 7-(benzyloxy)-6-butyl-4-oxo-1,4-dihydroquinoline-3-

carboxylate and the identifier ICI 55,052, was one of the key compounds to emerge from this

era of research. While a precise timeline is not fully documented in readily available literature,

the primary development and evaluation of Nequinate as an anticoccidial agent took place

throughout the 1960s.

Chemical Synthesis
The industrial synthesis of Nequinate typically begins with the precursor 6-butyl-7-hydroxy-4-

quinolone. The synthesis involves a multi-step process, which can be broadly outlined as
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follows:

Experimental Protocol: Synthesis of Nequinate

Starting Material: 6-butyl-7-hydroxy-4-quinolone

Step 1: Benzylation of the Hydroxyl Group The phenolic hydroxyl group at the 7-position of the

quinolone ring is protected by benzylation. This is typically achieved by reacting 6-butyl-7-

hydroxy-4-quinolone with benzyl chloride in the presence of a suitable base, such as potassium

carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is

heated to drive the reaction to completion.

Step 2: Carboxylation at the 3-Position The 3-position of the quinolone ring is carboxylated.

This can be achieved through various methods, such as a Kolbe-Schmitt-type reaction,

although specific industrial processes may vary.

Step 3: Esterification of the Carboxylic Acid The carboxylic acid group at the 3-position is then

esterified to form the methyl ester. This is commonly carried out by reacting the carboxylic acid

with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Step 4: Purification The final product, Nequinate, is purified through recrystallization from a

suitable solvent to yield a crystalline solid.

Mechanism of Action
Nequinate exerts its anticoccidial effect through a multi-faceted mechanism, primarily by

disrupting the parasite's energy metabolism and pyrimidine synthesis.

3.1. Inhibition of Mitochondrial Electron Transport

The primary mode of action of Nequinate, like other quinolone anticoccidials, is the inhibition of

the mitochondrial electron transport chain in Eimeria species.[1][2] This disruption of cellular

respiration deprives the parasite of the energy required for its development, particularly during

the sporozoite and early trophozoite stages. It is believed that Nequinate acts at a site near

cytochrome b within the respiratory chain, effectively blocking the transfer of electrons and

halting ATP production.[1]
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3.2. Dual Inhibition of Dihydroorotate Dehydrogenase (DHODH)

In addition to its effects on respiration, Nequinate has been shown to inhibit dihydroorotate

dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3][4][5]

Pyrimidines are essential for the synthesis of DNA, RNA, and other vital cellular components.

By inhibiting DHODH, Nequinate restricts the parasite's ability to replicate its genetic material

and proliferate.

3.3. Inhibition of Xanthine Oxidoreductase

Some studies have also suggested that Nequinate can inhibit xanthine oxidoreductase, an

enzyme involved in purine catabolism. The precise contribution of this inhibition to its overall

anticoccidial activity is still being investigated.
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Caption: Mechanism of action of Nequinate.

Efficacy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1678197?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9646789/
https://pubmed.ncbi.nlm.nih.gov/10889450/
https://pubmed.ncbi.nlm.nih.gov/28286324/
https://www.benchchem.com/product/b1678197?utm_src=pdf-body
https://www.benchchem.com/product/b1678197?utm_src=pdf-body
https://www.benchchem.com/product/b1678197?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678197?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nequinate has demonstrated broad-spectrum activity against various species of Eimeria in

poultry. The following tables summarize available quantitative data on its efficacy.

Table 1: In Vitro Efficacy of Nequinate against Eimeria tenella

Concentration (µg/mL) Inhibition of Sporozoite Development (%)

0.1 94

Table 2: Prophylactic Efficacy of Nequinate (as Methyl Benzoquate) in Feed against

Experimental Coccidiosis in Chickens

Eimeria
Species

Nequinate
Concentration
in Feed (ppm)

Reduction in
Oocyst Output
(%)

Reduction in
Lesion Score
(%)

Reference

E. tenella 10 Significant Significant [6]

E. maxima 10 Significant Significant [6]

E. acervulina Not specified Not specified Not specified

E. brunetti Not specified Not specified Not specified

Note: Specific quantitative data for Nequinate against all major Eimeria species is limited in

publicly available literature. The table reflects the reported significant efficacy, with precise

percentage reductions not always available.

Table 3: Efficacy of Related Quinolone Anticoccidials
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Compound Eimeria Species
Concentration in
Feed (ppm)

Efficacy Outcome

Decoquinate E. tenella 30

Significant reduction

in mortality and lesion

scores

Buquinolate E. necatrix 82.5 Effective control

Buquinolate E. tenella 82.5 Effective control

Experimental Protocol: Anticoccidial Efficacy Trial (Battery Cage Study)

Objective: To evaluate the prophylactic efficacy of Nequinate against a specific Eimeria

species in broiler chickens.

Animals: Day-old broiler chicks, raised coccidia-free.

Housing: Battery cages with wire floors to prevent reinfection from feces.

Diet: A standard basal ration free of any anticoccidial medication. Nequinate is incorporated

into the feed at various concentrations for the treatment groups.

Experimental Groups:

Uninfected, Unmedicated Control (UUC)

Infected, Unmedicated Control (IUC)

Infected, Medicated with Nequinate (e.g., 10 ppm, 20 ppm, 40 ppm)

Procedure:

Chicks are randomly allocated to the experimental groups.

Medicated feed is provided to the treatment groups 48 hours prior to infection and continued

throughout the study.
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At a specified age (e.g., 14 days), chicks in the infected groups are orally inoculated with a

standardized dose of sporulated Eimeria oocysts.

The trial continues for a set period, typically 7-9 days post-infection.

Parameters Measured:

Weight Gain: Birds are weighed at the beginning and end of the trial.

Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total

weight gain.

Mortality: Daily records of mortality are maintained.

Lesion Scoring: At the end of the trial, birds are euthanized, and the intestines are examined

for lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 to 4.

Oocyst Counts: Fecal samples are collected, and the number of oocysts per gram of feces is

determined using a McMaster chamber.

Safety and Toxicology
Nequinate generally exhibits a good safety profile in target animal species when used at the

recommended therapeutic doses.

Table 4: Toxicological Data for Nequinate

Parameter Value Species

Acute Oral LD50 >4000 mg/kg Chickens

Experimental Protocol: Acute Oral Toxicity Study (LD50)

Objective: To determine the median lethal dose (LD50) of Nequinate in chickens.

Animals: Healthy, young adult chickens of a specified strain.

Procedure:
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Animals are fasted overnight prior to dosing.

Nequinate is administered orally in a single dose at graded levels to different groups of

birds. A control group receives the vehicle only.

The birds are observed for clinical signs of toxicity and mortality for a period of at least 14

days.

The LD50 value is calculated using appropriate statistical methods.

Conclusion
Nequinate played a pivotal role in the evolution of anticoccidial therapy. Its mechanism of

action, targeting both mitochondrial respiration and pyrimidine synthesis, provided an effective

means of controlling a broad spectrum of Eimeria species. While the emergence of drug

resistance has led to the development of newer anticoccidial agents, the study of Nequinate
and other quinolones continues to provide valuable insights into the biology of coccidia and the

development of novel control strategies. This technical guide serves as a comprehensive

resource for researchers and professionals in the field, summarizing the key historical,

chemical, and biological aspects of this important veterinary drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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